The structure of Sodium 4,4'-oxybis(butane-1-sulfonate) shares some similarities with known amyloid inhibitors, particularly its sulfonic acid groups. Amyloid beta peptides are implicated in Alzheimer's disease and other neurodegenerative conditions. Research suggests that closely related compounds, 4,4'-Oxydi(butane-1-sulfonic Acid) (the acid form of Sodium 4,4'-oxybis(butane-1-sulfonate)), may have the potential to modulate cerebral amyloid angiopathy, a condition linked to amyloid beta peptide accumulation []. Further research is needed to confirm the specific effects of Sodium 4,4'-oxybis(butane-1-sulfonate) on amyloid beta peptides.
Sodium 4,4'-oxybis(butane-1-sulfonate) belongs to a class of chemicals known as di-sulfonates. Sulfonates are water-soluble molecules with various industrial applications. More research is needed to determine if Sodium 4,4'-oxybis(butane-1-sulfonate) possesses unique properties that could be beneficial in specific scientific research areas.
Sodium 4,4'-oxybis(butane-1-sulfonate) is a sulfonic acid derivative characterized by its unique structure, which includes two butane-1-sulfonate groups linked by an ether oxygen. Its molecular formula is , and it is recognized for its high water solubility and potential applications in various fields, particularly in pharmaceuticals and biochemistry. This compound is often utilized as a surfactant or stabilizer due to its amphiphilic properties, allowing it to interact effectively with both hydrophilic and hydrophobic substances .
Research indicates that sodium 4,4'-oxybis(butane-1-sulfonate) exhibits biological activity related to its interaction with amyloid beta peptides. It has been identified as an inhibitor of these peptides, which are implicated in Alzheimer's disease pathology. The compound modulates cerebral amyloid angiopathy, suggesting its potential therapeutic applications in neurodegenerative diseases . Additionally, its surfactant properties may enhance drug delivery systems by improving the solubility and bioavailability of hydrophobic drugs.
Several methods exist for synthesizing sodium 4,4'-oxybis(butane-1-sulfonate):
Sodium 4,4'-oxybis(butane-1-sulfonate) has diverse applications:
Studies have focused on the interactions of sodium 4,4'-oxybis(butane-1-sulfonate) with various biomolecules:
Sodium 4,4'-oxybis(butane-1-sulfonate) shares similarities with several other sulfonic acid derivatives. Here are a few notable comparisons:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Sodium 4-hydroxybutanesulfonate | Monosulfonate | Directly derived from butanesulfonic acid; less complex. |
| Sodium dodecyl sulfate | Alkyl sulfate | Commonly used surfactant; larger hydrophobic tail. |
| Sodium 3-(butanesulfonyl)-propanoate | Sulfonic acid derivative | Different alkyl chain length; used in biochemistry. |
| Bis(4-sulfobutyl)ether disodium salt | Ether-linked sulfonic acid | Similar structure but different functional properties. |
Sodium 4,4'-oxybis(butane-1-sulfonate) is unique due to its specific ether linkage and dual sulfonate groups, which enhance its solubility and biological activity compared to other similar compounds.
Sodium 4,4'-oxybis(butane-1-sulfonate) is an organic compound with the molecular formula C₈H₁₆Na₂O₇S₂ and a molecular weight of 334.32 g/mol [1] [2]. The compound consists of two butane chains connected by an oxygen atom, with each chain terminated by a sulfonate group neutralized by sodium ions [1]. The structural elucidation reveals a symmetrical molecule where the central oxygen atom serves as a bridge between the two butyl chains [3].
The compound is also known by several synonyms including 4,4'-Oxybis-1-butanesulfonic Acid Disodium Salt, Bis(4-sulfobutyl)ether Disodium Salt, and 1-Butanesulfonic acid, 4,4'-oxybis-, disodium salt (9CI) [2] [4]. Its Chemical Abstracts Service (CAS) registry number is 183278-30-0 [1].
The structural representation can be described using various chemical notations:
The compound's structure features a central ether linkage (-O-) connecting two butyl chains, each terminated with a sulfonate group (-SO₃⁻Na⁺) [5]. This arrangement contributes to its unique chemical and physical properties, particularly its solubility characteristics and ionic behavior in solution [3].
Sodium 4,4'-oxybis(butane-1-sulfonate) is classified as an achiral compound with no stereogenic centers [9]. The molecule contains no defined stereocenters (0/0) and no E/Z centers, resulting in no optical activity [9]. This lack of chirality is consistent with the symmetrical nature of the molecule's structure, where both butyl chains connected to the central oxygen atom are identical [2].
The conformational analysis of sodium 4,4'-oxybis(butane-1-sulfonate) reveals flexibility around the C-C and C-O bonds in the butyl chains [10]. This flexibility allows the molecule to adopt various conformations in solution, which can influence its interactions with solvents and other molecules [9]. The central ether oxygen provides a point of rotation, allowing the two butyl sulfonate chains to orient themselves in different spatial arrangements [10].
The molecule's conformational flexibility is primarily due to the single bonds present throughout its structure, which permit rotation [11]. This flexibility contributes to the compound's solubility properties and its ability to interact with various solvents through different conformational states [9]. The most stable conformations are likely those that minimize steric hindrance between the butyl chains while optimizing the solvation of the sulfonate groups [10].
The absence of rigid structural elements such as double bonds or ring systems further enhances the conformational freedom of the molecule [9]. This conformational flexibility is an important factor in understanding the compound's behavior in solution and its interactions with other molecules or surfaces [11].
Sodium 4,4'-oxybis(butane-1-sulfonate) demonstrates distinctive solubility characteristics across different solvents, primarily due to its ionic nature and the presence of both hydrophilic sulfonate groups and relatively hydrophobic butyl chains [13]. The compound exhibits excellent water solubility, which is attributed to the presence of the highly polar sulfonate groups and their associated sodium counterions [15].
In water, sodium 4,4'-oxybis(butane-1-sulfonate) readily dissolves to form clear solutions [13]. This high water solubility is characteristic of many sulfonate salts and makes this compound suitable for various aqueous applications [15]. The presence of the ether linkage in the middle of the molecule also contributes to its water solubility by providing an additional site for hydrogen bonding with water molecules [13].
The solubility profile in organic solvents varies depending on the polarity of the solvent [17]. In polar organic solvents such as lower alcohols (methanol, ethanol), the compound shows moderate solubility [15]. However, as the polarity of the solvent decreases, the solubility diminishes significantly [17]. In non-polar solvents such as hexane, toluene, and diethyl ether, sodium 4,4'-oxybis(butane-1-sulfonate) exhibits very limited solubility [13].
This solubility behavior reflects the amphiphilic nature of the molecule, with its ionic sulfonate groups preferring polar environments while the butyl chains can interact with less polar regions [15]. The solubility characteristics make sodium 4,4'-oxybis(butane-1-sulfonate) valuable in applications requiring interface activity or selective solubility [17].
Sodium 4,4'-oxybis(butane-1-sulfonate) exhibits notable thermal properties that are characteristic of ionic organic compounds [18]. The compound has a high melting point, with reported values exceeding 240°C [35] and some sources indicating melting points above 296°C [18]. This high melting point is typical of ionic compounds and reflects the strong electrostatic interactions between the sodium cations and the sulfonate anions in the crystal lattice [15].
Unlike many organic compounds, sodium 4,4'-oxybis(butane-1-sulfonate) does not undergo a conventional boiling process but rather decomposes at elevated temperatures [35]. The exact decomposition temperature has not been precisely determined in the available literature, but it is expected to occur above its melting point [18].
The compound does not display significant phase transitions before melting, which is consistent with its ionic salt nature [30]. Differential scanning calorimetry (DSC) analysis would typically show a single endothermic peak corresponding to the melting process, without additional phase transitions in the solid state [18].
The thermal stability of sodium 4,4'-oxybis(butane-1-sulfonate) is relatively high compared to non-ionic organic compounds, which is attributed to the strong ionic bonds between the sodium ions and the sulfonate groups [30]. This thermal stability makes the compound suitable for applications requiring resistance to elevated temperatures [35].
Sodium 4,4'-oxybis(butane-1-sulfonate) demonstrates moderate to high hygroscopicity, a property common to many sodium salts of organic sulfonic acids [30]. This hygroscopic nature is primarily attributed to the strong affinity of the sulfonate groups and sodium ions for water molecules [30]. When exposed to atmospheric moisture, the compound can absorb water from the environment, potentially affecting its physical state and handling characteristics [31].
The stability of sodium 4,4'-oxybis(butane-1-sulfonate) under various conditions is an important consideration for its storage and application [30]. The compound exhibits good chemical stability under normal ambient conditions, but several factors can influence its long-term stability [31]. Temperature fluctuations, particularly elevated temperatures, can accelerate degradation processes, while exposure to strong oxidizing agents should be avoided as they may react with the organic portions of the molecule [30].
The presence of the ether linkage in the molecular structure provides a potential site for oxidative degradation under harsh conditions, although this is not typically observed under normal storage conditions [34]. The sulfonate groups are generally stable against hydrolysis, contributing to the overall stability of the compound in aqueous environments [31].
For optimal stability, sodium 4,4'-oxybis(butane-1-sulfonate) should be stored in tightly sealed containers to prevent moisture absorption [30]. Some suppliers recommend storage below 30°C to maintain the compound's integrity over extended periods [31]. The compound does not show significant photosensitivity, but as a general precaution, protection from direct sunlight is advisable for long-term storage [30].
The infrared (IR) spectroscopic profile of sodium 4,4'-oxybis(butane-1-sulfonate) provides valuable information about its functional groups and molecular structure [21]. The IR spectrum of this compound exhibits several characteristic absorption bands that correspond to the key functional groups present in the molecule [19].
The most prominent features in the IR spectrum include strong absorption bands associated with the sulfonate groups (-SO₃⁻) [21]. These typically appear as strong, broad bands in the region of 1200-1050 cm⁻¹ due to asymmetric S=O stretching vibrations [22]. Additional sulfonate-related absorptions can be observed around 1050-950 cm⁻¹ (symmetric S=O stretching) and near 700-600 cm⁻¹ (S-O stretching) [21].
The ether linkage (C-O-C) in the molecule produces characteristic absorption bands in the 1150-1070 cm⁻¹ region, which may overlap with some of the sulfonate absorptions [22]. The aliphatic C-H stretching vibrations from the butyl chains appear in the 2960-2850 cm⁻¹ region, with the methylene (-CH₂-) groups showing both asymmetric (higher wavenumber) and symmetric (lower wavenumber) stretching modes [21].
The IR spectrum also exhibits C-H bending vibrations in the 1470-1430 cm⁻¹ region, corresponding to the methylene groups in the butyl chains [22]. The presence of sodium as counterions may influence the exact positions of the sulfonate absorption bands compared to the free acid form [21].
These spectral features collectively provide a fingerprint that can be used for identification and structural confirmation of sodium 4,4'-oxybis(butane-1-sulfonate) [19]. The IR spectroscopic profile is consistent with the proposed structure and helps verify the presence of the key functional groups in the molecule [22].
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about sodium 4,4'-oxybis(butane-1-sulfonate) at the atomic level [23]. Both ¹H (proton) and ¹³C NMR analyses are valuable for confirming the structure of this compound [5].
The ¹H NMR spectrum of sodium 4,4'-oxybis(butane-1-sulfonate) typically shows several characteristic signals corresponding to the different proton environments in the molecule [23]. The methylene protons adjacent to the sulfonate groups (-CH₂-SO₃⁻) appear as a triplet at approximately 2.9-3.2 ppm, while the methylene protons adjacent to the ether oxygen (-CH₂-O-CH₂-) produce signals around 3.4-3.6 ppm [23]. The remaining methylene protons in the butyl chains generate signals in the 1.7-1.9 ppm region [5].
The integration of these signals follows the expected ratio based on the number of protons in each environment, confirming the symmetrical nature of the molecule [23]. The coupling patterns observed in the spectrum are consistent with the proposed structure, with typical ³J coupling constants for adjacent methylene groups [5].
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon environment [23]. The carbon atoms adjacent to the sulfonate groups typically appear at 50-55 ppm, while those adjacent to the ether oxygen resonate at 70-75 ppm [5]. The remaining methylene carbons in the butyl chains produce signals in the 25-30 ppm range [23].
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can provide additional structural confirmation by establishing connectivity between the various proton and carbon signals [5]. These NMR data collectively confirm the structure of sodium 4,4'-oxybis(butane-1-sulfonate) and provide a reliable method for assessing its purity [23].
Sodium 4,4'-oxybis(butane-1-sulfonate) exhibits minimal absorption in the ultraviolet-visible (UV-Vis) spectral region due to the absence of chromophoric groups such as conjugated double bonds or aromatic systems in its structure [24]. The compound primarily contains single bonds (C-C, C-O, C-S) and sulfonate groups, which do not typically absorb significantly in the UV-Vis range above 200 nm [21].
Any weak absorption observed in the UV region (below 220 nm) can be attributed to n→σ* transitions involving the non-bonding electrons on the oxygen atoms (both in the ether linkage and in the sulfonate groups) and the sulfur atoms [24]. These transitions generally occur at wavelengths below 200 nm but may extend slightly into the measurable UV range [21].
The UV-Vis spectrum of sodium 4,4'-oxybis(butane-1-sulfonate) in aqueous solution typically shows very low absorbance values across the UV-Vis range (220-800 nm) [24]. This spectral characteristic is consistent with the compound's colorless appearance in solution and solid form [17]. The lack of significant UV-Vis absorption is advantageous in applications where optical transparency is required [24].
The absence of strong UV-Vis absorption bands makes this spectroscopic technique less useful for the direct quantitative analysis of sodium 4,4'-oxybis(butane-1-sulfonate) [21]. However, this property can be beneficial in certain analytical contexts where the compound is used in conjunction with UV-active analytes, as it will not interfere with their detection [24].
Sodium 4,4'-oxybis(butane-1-sulfonate) exhibits acid-base properties primarily associated with its sulfonate groups [25]. As the disodium salt of a sulfonic acid, it functions as the conjugate base of 4,4'-oxybis(butane-1-sulfonic acid) [1]. In aqueous solutions, the compound behaves as a neutral to slightly basic salt, with the sulfonate groups fully deprotonated at physiological pH [25].
The parent acid form, 4,4'-oxybis(butane-1-sulfonic acid), is a strong acid with pKa values typically below 1, which is characteristic of alkyl sulfonic acids [12]. This high acidity results from the excellent stabilization of the negative charge on the sulfonate group through resonance involving the sulfur-oxygen bonds [25]. Consequently, the sodium salt is fully ionized in aqueous solutions across a wide pH range [12].
In strongly acidic environments (pH < 1), partial protonation of the sulfonate groups may occur, potentially altering the compound's solubility and interaction properties [25]. However, under most practical conditions, the sulfonate groups remain deprotonated [12].
The ether oxygen in the molecule can act as a weak Lewis base, potentially interacting with strong Lewis acids or participating in hydrogen bonding [25]. However, this basicity is significantly weaker than that of the sulfonate groups and generally does not play a major role in the compound's acid-base behavior in aqueous systems [12].
The acid-base characteristics of sodium 4,4'-oxybis(butane-1-sulfonate) contribute to its stability in solution across a wide pH range, making it suitable for applications in various buffer systems and reaction media [25].
Sodium 4,4'-oxybis(butane-1-sulfonate) demonstrates interesting nucleophilic and electrophilic behavior that influences its chemical reactivity . The sulfonate groups (-SO₃⁻) serve as weak nucleophiles due to the negative charge delocalized over the three oxygen atoms [27]. This nucleophilicity is considerably weaker than that of other common nucleophiles such as hydroxide or amines, limiting its participation in nucleophilic substitution reactions under normal conditions .
The ether oxygen in the molecule can also act as a weak nucleophile, potentially interacting with strong electrophiles [27]. However, this nucleophilicity is generally too weak to result in significant reactions under mild conditions . The butyl chains in the molecule are essentially non-reactive toward both nucleophiles and electrophiles under standard conditions [27].
From an electrophilic perspective, sodium 4,4'-oxybis(butane-1-sulfonate) does not contain strong electrophilic sites . The sulfur atoms in the sulfonate groups, despite bearing a partial positive charge, are well-protected by the surrounding oxygen atoms and do not readily participate in electrophilic reactions [27]. The carbon atoms adjacent to the sulfonate groups (α-position) have slightly enhanced electrophilic character due to the electron-withdrawing effect of the sulfonate groups, but this is generally insufficient to promote significant electrophilic reactivity .
Under harsh conditions, such as in the presence of very strong electrophiles or at elevated temperatures, reactions may occur at the ether linkage or at the carbon-sulfur bonds, but these are not typical reaction pathways under normal laboratory or application conditions [27].
Sodium 4,4'-oxybis(butane-1-sulfonate) exhibits limited redox activity under standard conditions due to the absence of readily oxidizable or reducible functional groups in its structure [27]. The sulfonate groups (-SO₃⁻) are already in a high oxidation state (sulfur is in the +6 oxidation state) and are generally resistant to further oxidation under mild conditions .
Reduction of the sulfonate groups is thermodynamically unfavorable and typically requires harsh conditions, such as treatment with strong reducing agents like lithium aluminum hydride [27]. Such reduction could potentially convert the sulfonate groups to sulfinate (-SO₂⁻) or even sulfide (-S-) functionalities, but these transformations are not commonly observed in practical applications of the compound .
The ether linkage in the molecule is relatively stable to oxidation under mild conditions [27]. However, under strong oxidizing conditions, cleavage of the C-O bonds could occur, potentially leading to the formation of oxidized fragments such as aldehydes, ketones, or carboxylic acids .
The aliphatic butyl chains in the molecule can undergo oxidation in the presence of strong oxidizing agents, particularly at elevated temperatures [27]. Such oxidation would typically proceed via a radical mechanism, potentially leading to the introduction of oxygen-containing functional groups (alcohols, aldehydes, ketones, carboxylic acids) along the carbon chain .
Overall, sodium 4,4'-oxybis(butane-1-sulfonate) is relatively stable under normal redox conditions, which contributes to its utility in various applications where chemical stability is required [27].
Theoretical and computational chemistry approaches provide valuable insights into the structural, electronic, and thermodynamic properties of sodium 4,4'-oxybis(butane-1-sulfonate) [28]. Density Functional Theory (DFT) calculations have been employed to investigate the optimized geometry, electronic structure, and conformational preferences of this compound [28].
Computational studies typically begin with geometry optimization to determine the lowest energy conformations of the molecule [28]. For sodium 4,4'-oxybis(butane-1-sulfonate), these calculations reveal the preferred torsional angles around the C-C and C-O bonds, providing a three-dimensional picture of the most stable conformations [29]. The results generally confirm the flexibility of the butyl chains and the importance of the central ether linkage in determining the overall molecular shape [28].
Electronic structure calculations provide information about the charge distribution within the molecule [28]. These calculations typically show significant negative charge localization on the oxygen atoms of the sulfonate groups, with partial positive charge on the sulfur atoms [29]. The ether oxygen also carries a partial negative charge, while the carbon atoms in the butyl chains remain relatively neutral [28]. This charge distribution influences the compound's interactions with solvents and other molecules [29].
Molecular dynamics simulations can be used to study the behavior of sodium 4,4'-oxybis(butane-1-sulfonate) in solution, including its interactions with water molecules and counterions [28]. These simulations provide insights into solvation effects, ion pairing phenomena, and the dynamic conformational changes that occur in solution [29].
Computational studies of reaction mechanisms involving sodium 4,4'-oxybis(butane-1-sulfonate) are less common but could potentially provide valuable information about its reactivity patterns [28]. Such studies might include calculations of activation barriers for various potential reactions, helping to predict the compound's chemical behavior under different conditions [29].